molecular formula C14H12Cl2N4O B279711 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

货号: B279711
分子量: 323.2 g/mol
InChI 键: FQLUPEADZIBVKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic properties.

作用机制

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking BTK, this compound prevents the activation of several downstream signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and spleen. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One of the main advantages of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and chronic dosing. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

未来方向

Despite the promising preclinical data, further research is needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cancer. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Investigation of the optimal dosing and treatment schedules for this compound in different cancer types.
3. Development of combination therapies that incorporate this compound with other cancer treatments.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK, favorable pharmacokinetic profile, and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, more studies are needed to fully understand the potential of this compound and to optimize its use in the clinic.

合成方法

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves several chemical reactions, including the condensation of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorobenzylamine, followed by the cyclization of the resulting intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学研究应用

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

分子式

C14H12Cl2N4O

分子量

323.2 g/mol

IUPAC 名称

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O/c1-20-13(11(16)7-18-20)14(21)17-6-10-5-8-4-9(15)2-3-12(8)19-10/h2-5,7,19H,6H2,1H3,(H,17,21)

InChI 键

FQLUPEADZIBVKH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

规范 SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。